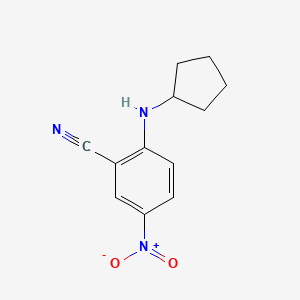

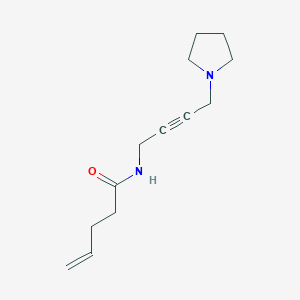

![molecular formula C15H12N4O B2500965 2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole CAS No. 2415465-13-1](/img/structure/B2500965.png)

2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole” is a novel imidazo[1,2-b]pyridazine derivative . Imidazo[1,2-b]pyridazines are known to be IL-17A inhibitors and have been used for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis .

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives involves a series of chemical reactions . The exact synthesis process for “2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole” is not specified in the available resources.Scientific Research Applications

Synthesis and Chemical Reactions

Heterocyclic compounds, including imidazo[1,2-b]pyridazine derivatives, are synthesized through various chemical reactions, offering a pathway to explore novel compounds with potential therapeutic applications. The synthesis of novel azolo[1,5-a]pyrimidines and benzo[4,5]imidazo[1,2-a]pyrimidines demonstrates the versatility of these heterocycles in forming complex molecular structures, which could be pivotal in developing new pharmacophores (Elmaati, 2002).

Biological Activities and Medicinal Chemistry

Research into imidazo[1,2-b]pyridazine and related compounds has shown significant promise in the discovery of bioactive molecules with potential as therapeutic agents. For instance, the synthesis and evaluation of imidazo[1,2-b]pyridazines as ligands for β-amyloid plaques indicate their potential use in imaging Aβ plaques, relevant for Alzheimer's disease research (Zeng et al., 2010). Additionally, the design and one-pot synthesis of imidazo[4,5-b]pyridines as inhibitors against M. tuberculosis highlight the scaffold's relevance in addressing infectious diseases (Harer & Bhatia, 2015).

Antimicrobial and Antifungal Activities

The exploration of imidazo[1,2-a]pyridine derivatives for antimicrobial and antifungal activities underscores the potential of these compounds in developing new treatments for microbial infections. Studies on novel imidazo[1,2-a]pyridines and their evaluation for antifungal activities against various pathogens demonstrate their utility in expanding the arsenal against infectious diseases (Göktaş et al., 2014).

Chemical Diversity and Drug Discovery

The chemical diversity offered by the imidazo[1,2-b]pyridazine scaffold is crucial for drug discovery efforts, enabling the generation of compounds with varied biological activities. An extensive review of imidazo[1,2-b]pyridazine as a privileged scaffold in medicinal chemistry showcases its importance in the synthesis of bioactive molecules, further emphasizing the scaffold's role in the development of novel therapeutic agents (Garrido et al., 2021).

Mechanism of Action

Imidazo[1,2-b]pyridazines, such as “2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole”, act as IL-17A inhibitors . IL-17A is a major pathological cytokine secreted from Th17 cells, which may act as a homodimer or a heterodimer to signal through IL-17R . IL-17A is well-established as a pro-inflammatory cytokine which plays a key part in chronic inflammation and is a major driver of tissue damage .

properties

IUPAC Name |

1,3-dihydroisoindol-2-yl(imidazo[1,2-b]pyridazin-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O/c20-15(13-5-6-14-16-7-8-19(14)17-13)18-9-11-3-1-2-4-12(11)10-18/h1-8H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELWZTMYKLRFHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C(=O)C3=NN4C=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2500886.png)

![1,7-dimethyl-9-(3-methylphenyl)-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2500888.png)

![N-(2-methoxyphenethyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2500889.png)

![2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2500895.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2500898.png)

![4-(tert-butyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500904.png)

![7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B2500905.png)